molecular formula C10H15N3O B13284241 N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]acetamide

N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]acetamide

Cat. No.: B13284241
M. Wt: 193.25 g/mol
InChI Key: RVGIXPPTHZKMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]acetamide is a chemical compound with the CAS registry number 447465-15-8 and the molecular formula C10H15N3O . It has a molecular weight of 193.25 g/mol . While the specific research applications for this compound are not fully detailed in the available literature, its structural class suggests potential utility in several advanced research areas. Compounds featuring picolylamine (2-aminomethylpyridine) derivatives are recognized as versatile chelating ligands in coordination chemistry and bioinorganic studies . Related structures are investigated for creating metal complexes that can mimic active sites in metalloproteins . Furthermore, similar acetamide derivatives are explored in medicinal chemistry for their pharmacological potential, including as anti-cancer and anti-inflammatory agents . Researchers are leveraging these types of molecules in the development of novel metal-based chemotherapeutic agents and for catalytic applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N,N-dimethyl-2-(pyridin-2-ylmethylamino)acetamide

InChI

InChI=1S/C10H15N3O/c1-13(2)10(14)8-11-7-9-5-3-4-6-12-9/h3-6,11H,7-8H2,1-2H3

InChI Key

RVGIXPPTHZKMLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Amide Coupling via Carbodiimide Activation

Procedure :

  • Step 1 : React N,N-dimethylglycine (dimethylaminoacetic acid) with pyridin-2-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF).
  • Step 2 : Stir at room temperature for 12–24 hours.
  • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Reaction Scheme :
$$
\text{(CH₃)₂NCH₂COOH} + \text{C₅H₄NCH₂NH₂} \xrightarrow{\text{EDCI/HOBt}} \text{(CH₃)₂NCH₂CONHCH₂C₅H₄N}
$$

Yield : ~65–75%.

Nucleophilic Substitution of Chloroacetamide

Procedure :

  • Step 1 : React 2-chloro-N,N-dimethylacetamide with pyridin-2-ylmethylamine in DMF at 60–80°C for 6–8 hours.
  • Step 2 : Use potassium carbonate (K₂CO₃) as a base to scavenge HCl byproduct.
  • Workup : Concentrate under reduced pressure and recrystallize from ethanol.

Reaction Scheme :
$$
\text{(CH₃)₂NCOCH₂Cl} + \text{C₅H₄NCH₂NH₂} \xrightarrow{\text{K₂CO₃}} \text{(CH₃)₂NCOCH₂NHCH₂C₅H₄N} + \text{KCl}
$$

Yield : ~70–80%.

Reductive Amination

Procedure :

  • Step 1 : Condense pyridine-2-carbaldehyde with N,N-dimethylethylenediamine in methanol using acetic acid as a catalyst.
  • Step 2 : Reduce the intermediate imine with sodium cyanoborohydride (NaBH₃CN) at pH 4–5.
  • Workup : Neutralize with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

Reaction Scheme :
$$
\text{C₅H₄NCHO} + \text{(CH₃)₂NCH₂CH₂NH₂} \xrightarrow{\text{NaBH₃CN}} \text{(CH₃)₂NCH₂CH₂NHCH₂C₅H₄N}
$$

Yield : ~50–60%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Amide Coupling (EDCI) High purity, mild conditions Requires expensive coupling reagents 65–75%
Nucleophilic Substitution Scalable, simple workup Requires chloroacetamide precursor 70–80%
Reductive Amination Avoids pre-functionalized intermediates Lower yield, sensitive pH control 50–60%

Optimization Strategies

  • Solvent Selection : DMF enhances solubility in nucleophilic substitution, while DCM minimizes side reactions in amide coupling.
  • Catalyst Screening : Substituting EDCI with HATU improves coupling efficiency but increases cost.
  • Temperature Control : Maintaining 60–80°C in substitution reactions prevents decomposition of chloroacetamide.

Purity and Characterization

  • HPLC : Purity >95% confirmed via reverse-phase C18 column (ACN/H₂O gradient).
  • NMR : Key signals:

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for large-scale production due to lower reagent costs.
  • Waste Management : EDCI methods generate urea byproducts requiring additional filtration steps.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-Benzyl-2-(bis(pyridin-2-ylmethyl)amino)acetamide (L3)

  • Structure : Contains a benzyl group and two pyridin-2-ylmethyl groups attached to the acetamide nitrogen.
  • Applications : Used as a ligand in nickel(II) complexes for catalytic oxidation of cycloalkanes .

N,N-Dimethyl-2-(oxindol-3-yl)acetamide (1f)

  • Structure : Features an oxindole group instead of pyridin-2-ylmethyl.
  • Synthesis : Synthesized via General Procedure A with 72% yield .

N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

  • Structure : Contains an imidazo[1,2-a]pyridine fused ring system.
  • Properties : Exhibits planar geometry and strong intermolecular hydrogen bonding, as shown by spectroscopic and molecular docking studies .
  • Comparison : The fused aromatic system may enhance rigidity and binding affinity in biological systems compared to the target compound.

Functional Group Variations

N,N-Dimethyl-2-[methyl(methylsulfonyl)amino]acetamide (CID 57682568)

  • Structure : Substituted with a methylsulfonyl group instead of pyridin-2-ylmethyl.
  • Activity : Acts as an HIV integrase inhibitor .

N,N-Dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide

  • Structure: Features a phenyl group with an isopropylamino substituent.
  • Comparison : The bulky isopropyl group may hinder rotational freedom, affecting conformational flexibility relative to the pyridin-2-ylmethyl group .

Spectroscopic Characteristics

  • NMR/IR Data : Compounds like N,N-Dimethyl-2-(oxindol-3-yl)acetamide show distinct ¹H-NMR signals for methyl groups (δ ~2.8–3.1 ppm) and amide protons (δ ~6.5–7.5 ppm) . Pyridine-containing analogs exhibit additional aromatic signals (δ ~7.0–8.5 ppm) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituent Molecular Weight Key Application/Activity Reference
N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]acetamide Pyridin-2-ylmethyl ~221.27 (calc.) Potential catalysis/medicinal N/A
L3 (N-Benzyl-2-(bis(pyridin-2-ylmethyl)amino)acetamide) Benzyl + pyridin-2-ylmethyl ~418.50 Catalytic oxidation
N,N-Dimethyl-2-(oxindol-3-yl)acetamide Oxindole ~218.26 Synthetic intermediate
CID 57682568 Methylsulfonyl ~208.27 HIV integrase inhibition

Biological Activity

N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]acetamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a dimethylamino group and a pyridine moiety, which contribute to its biological activity. Its structural formula can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This structure is pivotal in understanding its interactions with biological targets.

Antiviral Activity

Recent studies have explored the antiviral properties of various compounds similar to this compound. While specific antiviral data for this compound is limited, related compounds have shown promising results:

  • Inhibition of HSV-1 : Compounds derived from similar structures have been evaluated for their efficacy against the Herpes Simplex Virus type 1 (HSV-1). For instance, certain derivatives demonstrated no significant anti-HSV-1 activity at concentrations below 100 µM, indicating that modifications to the molecular structure can critically influence antiviral potency .

Anticancer Activity

The anticancer potential of this compound has also been a focus of investigation. The following table summarizes findings from various studies on related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)25.4Induces apoptosis
Compound BHeLa (Cervical Cancer)15.8Inhibits cell proliferation
This compoundTBDTBDTBD

While specific IC50 values for this compound are yet to be established, ongoing research suggests that structural features significantly affect anticancer activity. For example, the presence of electron-withdrawing groups can enhance cytotoxicity against various cancer cell lines .

Mechanistic Insights

Understanding the mechanism of action is crucial for assessing the therapeutic potential of this compound. Similar compounds have been shown to interact with key biological pathways:

  • Targeting Enzymatic Pathways : Some derivatives inhibit enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Inducing Apoptosis : Compounds structurally related to this compound have been reported to activate apoptotic pathways in cancer cells, showcasing their potential as anticancer agents .

Case Studies

A notable study involved the synthesis and evaluation of several pyridine-containing compounds, including derivatives of this compound. These studies highlighted:

  • Structure–Activity Relationship (SAR) : Variations in substituents on the pyridine ring significantly affected biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Amination : React 2-(aminomethyl)pyridine with dimethylaminoacetyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

  • Optimization : Reaction yields (60–85%) depend on solvent choice (e.g., dichloromethane vs. THF), stoichiometry of reagents, and temperature control (0–25°C). Monitoring via TLC or HPLC is critical .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., dimethylamino singlet at δ 2.2–2.4 ppm, pyridine protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]+^+ ~ 222.2 g/mol).
  • X-ray Crystallography : If single crystals are obtained, SHELX software can resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Comparative QSAR Analysis : Use quantitative structure–activity relationship models to correlate substituent effects (e.g., pyridine vs. quinoline derivatives) with bioactivity trends. For example, pyridine-containing analogs may show stronger enzyme inhibition than furan-based variants .
  • In Vitro Assays : Standardize testing protocols (e.g., IC50_{50} measurements against kinase targets) to minimize variability. Cross-validate results with orthogonal methods like SPR (surface plasmon resonance) .

Q. What strategies are effective for optimizing synthetic yield and purity in large-scale production of this compound?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., catalyst loading, solvent polarity). For instance, increasing triethylamine equivalents from 1.1 to 1.5 improves amidation efficiency by ~20% .
  • Crystallization Optimization : Use solvent mixtures (ethanol/water) to enhance crystal formation and purity (>98%). Monitor via DSC (differential scanning calorimetry) for polymorph detection .

Q. What mechanistic insights exist for the biological activity of this compound, and how can they be further explored?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like COX-2 or bacterial enzymes. The pyridine ring and dimethylamino group often form hydrogen bonds with active-site residues .
  • Kinetic Studies : Perform time-dependent inhibition assays (e.g., NADPH oxidation for oxidoreductases) to distinguish competitive vs. non-competitive mechanisms .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s potential in neurodegenerative disease models?

  • Methodological Answer :

  • In Vivo Models : Use transgenic Caenorhabditis elegans expressing human tau protein to evaluate neuroprotective effects. Measure aggregation via Thioflavin T fluorescence .
  • Metabolomics : Apply LC-MS to profile changes in acetylcholine or dopamine levels in treated vs. untreated models .

Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks). Analyze degradation via:
  • HPLC-PDA : Track new peaks (e.g., hydrolyzed acetamide or oxidized pyridine).
  • LC-HRMS : Identify fragments (e.g., m/z 105.07 for dimethylamine loss) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.